REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]([F:12])([F:11])[C:5]([O:7][CH2:8][CH2:9]Cl)=[O:6]>>[F:3][C:4]([F:12])([F:11])[CH:5]1[O:7][CH2:8][CH2:9][O:6]1 |f:0.1|
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
35.4 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCCCl)(F)F
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred overnight while the reaction temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added dropwise
|
Type
|
TEMPERATURE
|
Details
|
was maintained below 30°
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated to 50° at 0.33 kPa (2.5 mm)
|
Type
|
CUSTOM
|
Details
|
were recovered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1OCCO1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 29.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |